molecular formula C12H18INO B14899557 2-((1-(4-Iodophenyl)ethyl)amino)butan-1-ol

2-((1-(4-Iodophenyl)ethyl)amino)butan-1-ol

Cat. No.: B14899557
M. Wt: 319.18 g/mol
InChI Key: NJJWZFVCBOZZGP-UHFFFAOYSA-N
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Description

2-((1-(4-Iodophenyl)ethyl)amino)butan-1-ol is a substituted amino alcohol characterized by a 4-iodophenyl group attached to an ethylamine side chain and a butanol backbone.

Properties

Molecular Formula

C12H18INO

Molecular Weight

319.18 g/mol

IUPAC Name

2-[1-(4-iodophenyl)ethylamino]butan-1-ol

InChI

InChI=1S/C12H18INO/c1-3-12(8-15)14-9(2)10-4-6-11(13)7-5-10/h4-7,9,12,14-15H,3,8H2,1-2H3

InChI Key

NJJWZFVCBOZZGP-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(C)C1=CC=C(C=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-Iodophenyl)ethyl)amino)butan-1-ol typically involves the reaction of 4-iodoacetophenone with a suitable amine and butanol under controlled conditions. One common method involves the following steps:

    Formation of 4-iodoacetophenone: This can be achieved by reacting acetophenone with iodine in the presence of an oxidizing agent such as hydrogen peroxide.

    Amination: The 4-iodoacetophenone is then reacted with an appropriate amine, such as ethylamine, under basic conditions to form the intermediate 1-(4-iodophenyl)ethylamine.

    Addition of Butanol: The intermediate is then reacted with butanol in the presence of a catalyst to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-Iodophenyl)ethyl)amino)butan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the iodine atom, forming a simpler amine-alcohol structure.

    Substitution: The iodine atom can be substituted with other functional groups, such as fluorine or chlorine, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium fluoride (NaF) or sodium chloride (NaCl) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-((1-(4-Iodophenyl)ethyl)amino)butan-1-one.

    Reduction: Formation of 2-((1-(4-phenyl)ethyl)amino)butan-1-ol.

    Substitution: Formation of 2-((1-(4-fluorophenyl)ethyl)amino)butan-1-ol or 2-((1-(4-chlorophenyl)ethyl)amino)butan-1-ol.

Scientific Research Applications

2-((1-(4-Iodophenyl)ethyl)amino)butan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1-(4-Iodophenyl)ethyl)amino)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodophenyl group can enhance its binding affinity to certain targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-[(4-Methylphenyl)amino]butan-1-ol (CAS 356086-86-7)

  • Molecular Formula: C₁₁H₁₇NO
  • Substituents: 4-methylphenyl group, amino-butanol backbone.
  • Key Differences : Unlike the target compound, this analog lacks iodine and instead features a methyl group on the phenyl ring. The absence of iodine reduces molecular weight (149.2 g/mol vs. ~275–300 g/mol for iodinated analogs) and may influence lipophilicity and metabolic stability.
  • Applications : Highlighted for drug design and agrochemical research due to its dual amine and alcohol functional groups, which enable diverse derivatization .

4-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol (CAS 67085-11-4)

  • Molecular Formula : C₁₃H₁₅ClN₂O
  • Substituents : 4-chlorophenyl group, imidazole ring, secondary alcohol.
  • Key Differences: The chlorine substituent and imidazole moiety distinguish this compound from the target. The imidazole group introduces basicity (pKa ~7), which may enhance solubility in physiological conditions .
  • Applications : Used in life sciences research, particularly in studies involving enzyme inhibition or antimicrobial activity .

1-(4-Iodophenyl)butan-2-one (CAS 918422-28-3)

  • Molecular Formula : C₁₀H₁₁IO
  • Substituents : 4-iodophenyl group, ketone functional group.
  • Key Differences: This compound replaces the amino-alcohol moiety with a ketone, significantly altering reactivity. Ketones are more electrophilic, making this compound prone to nucleophilic attacks, whereas amino alcohols exhibit both nucleophilic (amine) and hydrogen-bonding (alcohol) properties .
  • Applications : Likely serves as an intermediate in organic synthesis, particularly for iodinated aromatic compounds .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Applications
2-((1-(4-Iodophenyl)ethyl)amino)butan-1-ol Not explicitly provided Estimated ~300 4-iodophenyl, ethylamine Amine, alcohol Potential anticancer agents
4-[(4-Methylphenyl)amino]butan-1-ol C₁₁H₁₇NO 149.2 4-methylphenyl Amine, alcohol Drug design, agrochemicals
4-(4-Chlorophenyl)-1-(imidazol-1-yl)butan-2-ol C₁₃H₁₅ClN₂O 250.73 4-chlorophenyl, imidazole Alcohol, imidazole Enzyme inhibition
1-(4-Iodophenyl)butan-2-one C₁₀H₁₁IO 274.1 4-iodophenyl Ketone Synthetic intermediate

Research Findings and Implications

  • Synthetic Pathways : describes synthetic routes for iodinated aromatic compounds, suggesting that the target compound could be synthesized via similar Boc-protected intermediates and deprotection strategies .
  • Biological Activity : Chlorophenyl and imidazole-containing analogs (e.g., CAS 67085-11-4) demonstrate antimicrobial and enzyme-inhibiting properties, implying that iodinated versions like the target compound might exhibit enhanced bioactivity due to iodine’s polarizability and larger atomic radius .
  • Physicochemical Properties : The iodine atom in the target compound increases molecular weight and lipophilicity compared to methyl or chlorine analogs, which could improve blood-brain barrier penetration or radiolabeling efficiency .

Biological Activity

The compound 2-((1-(4-Iodophenyl)ethyl)amino)butan-1-ol, a phenethylamine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C12H16INO\text{C}_{12}\text{H}_{16}\text{I}\text{N}\text{O}

This compound features a butanol chain, an ethylamine group, and a para-iodophenyl substituent which may influence its pharmacological properties.

The biological activity of this compound is hypothesized to involve interactions with various neurotransmitter systems, similar to other phenethylamines. The presence of the iodine atom may enhance lipophilicity and receptor binding affinity, potentially modulating dopaminergic and serotonergic pathways.

Biological Activity Overview

Research has indicated several areas where this compound may exhibit biological activity:

  • Anticancer Activity : Preliminary studies suggest that derivatives of phenethylamines can inhibit tumor growth in various cancer cell lines. For example, compounds structurally related to this compound have shown efficacy against colon cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Neuropharmacological Effects : Similar compounds have been investigated for their potential neuroprotective effects. They may act as modulators of neurotransmitter release or as inhibitors of reuptake mechanisms, thus enhancing mood and cognitive functions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tumor growth in vitro
NeuropharmacologicalPotential modulation of neurotransmitter systems
AntimicrobialActivity against certain bacterial strains

Case Study: Anticancer Activity

In a study examining the effects of phenethylamine derivatives on colon cancer cell lines, it was found that specific analogs significantly reduced cell viability through apoptosis induction. This suggests that structural modifications, such as the introduction of iodine, may enhance therapeutic efficacy .

Case Study: Neuropharmacological Effects

Research into the neuropharmacological properties of related compounds demonstrated their ability to increase serotonin levels in synaptic clefts, providing insights into their potential use in treating mood disorders .

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